4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide
Overview
Description
4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C9H11BrN2O. It is a member of the pyrrole family, characterized by a bromine atom at the 4th position, a cyclopropyl group attached to the nitrogen atom, and a carboxamide group at the 2nd position.
Preparation Methods
The synthesis of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide typically involves several steps One common method starts with the bromination of 1-methyl-1H-pyrrole-2-carboxamide to introduce the bromine atom at the 4th positionThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and cyclopropylamine for the substitution reaction .
Chemical Reactions Analysis
4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:
4-bromo-1-methyl-1H-pyrrole-2-carboxamide: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
4-bromo-1H-pyrrole-2-carboxamide: Lacks both the methyl and cyclopropyl groups, leading to different chemical and biological properties.
4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, which can influence its reactivity and applications.
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-1-methylpyrrole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-12-5-6(10)4-8(12)9(13)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDNKLBMISLICL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2CC2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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